molecular formula C12H20Br2N4S2 B1678570 2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide CAS No. 157254-60-9

2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide

Cat. No.: B1678570
CAS No.: 157254-60-9
M. Wt: 444.3 g/mol
InChI Key: YRRYHMLYGVNPBW-UHFFFAOYSA-N
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Description

S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea: is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by the presence of isothiourea groups attached to a phenylene-bis(ethanediyl) backbone.

Mechanism of Action

Target of Action

The primary targets of 1,4-PB-ITU dihydrobromide are the nitric oxide synthases (NOS) . These enzymes are responsible for the production of nitric oxide (NO), a key signaling molecule in many physiological and pathological processes. The compound specifically targets three isozymes of NOS: inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) .

Mode of Action

1,4-PB-ITU dihydrobromide acts as a potent inhibitor of NOS . It binds to these enzymes and inhibits their activity, thereby reducing the production of NO. The Ki values for iNOS, eNOS, and nNOS are 7.6 nM, 360 nM, and 16 nM, respectively .

Pharmacokinetics

It’s worth noting that the compound’s inhibition of nos in whole cells is greatly diminished, presumably due topoor membrane permeability .

Action Environment

The action, efficacy, and stability of 1,4-PB-ITU dihydrobromide can be influenced by various environmental factors. For instance, the compound’s poor membrane permeability may limit its effectiveness in certain cellular environments

Biochemical Analysis

Biochemical Properties

1,4-PB-ITU Dihydrobromide has been shown to inhibit three isozymes of NOS: inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS). The Ki values for these isozymes are 7.6 nM, 360 nM, and 16 nM, respectively . This suggests that 1,4-PB-ITU Dihydrobromide interacts with these enzymes, potentially altering their activity and the production of NO.

Cellular Effects

The inhibition of NOS by 1,4-PB-ITU Dihydrobromide can have significant effects on cellular function. NO is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

1,4-PB-ITU Dihydrobromide exerts its effects at the molecular level by inhibiting NOS, thereby reducing the production of NO This can lead to changes in gene expression and alterations in cellular signaling pathways

Metabolic Pathways

It is known that the compound interacts with NOS enzymes

Preparation Methods

The synthesis of S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea typically involves the reaction of 1,4-phenylenediamine with ethylene diisothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea undergoes various chemical reactions, including:

Scientific Research Applications

S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea has several scientific research applications:

Comparison with Similar Compounds

S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea can be compared with other similar compounds, such as:

    S,S’-(1,3-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea: This compound has a similar structure but with a 1,3-phenylene linkage instead of 1,4-phenylene.

    S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea, 2TMS: This derivative contains trimethylsilyl groups attached to the isothiourea moieties.

    S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea, 1TMS: Similar to the 2TMS derivative but with only one trimethylsilyl group

Properties

IUPAC Name

2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-7-5-9-1-2-10(4-3-9)6-8-18-12(15)16;;/h1-4H,5-8H2,(H3,13,14)(H3,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRYHMLYGVNPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCSC(=N)N)CCSC(=N)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Br2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474698
Record name 1,4-PBIT dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157254-60-9
Record name S,S'-1,4-Phenylene-bis(1,2-ethanediyl)bis-isothiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157254609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-PBIT dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide
Reactant of Route 2
Reactant of Route 2
2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide
Reactant of Route 3
2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide
Reactant of Route 4
2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide
Reactant of Route 5
Reactant of Route 5
2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide
Reactant of Route 6
2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide

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